2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine
Description
2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine is a chemical compound with the molecular formula C9H20N2O and a molecular weight of 172.27 g/mol . It is a biochemical used in proteomics research . The compound features a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms, and a propan-1-amine group with two methyl groups attached to the second carbon atom.
Properties
IUPAC Name |
2,2-dimethyl-3-morpholin-4-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-9(2,7-10)8-11-3-5-12-6-4-11/h3-8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMVORYYVMMMSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)CN1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649228 | |
| Record name | 2,2-Dimethyl-3-(morpholin-4-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90796-54-6 | |
| Record name | 2,2-Dimethyl-3-(morpholin-4-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine typically involves the reaction of morpholine with 2,2-dimethylpropan-1-amine under specific conditions. Industrial production methods may vary, but they generally involve the use of catalysts and controlled reaction environments to ensure high yield and purity .
Chemical Reactions Analysis
2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Properties
Recent studies have highlighted the potential of 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine as an anticancer agent. Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds synthesized based on its structure demonstrated selective inhibition of cancerous cells while sparing non-cancerous cells, indicating a targeted therapeutic approach. The mechanism of action appears to involve pathways mediated by heat shock proteins, particularly HSP90 and TRAP1, which are crucial in cancer cell survival and proliferation .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. In vitro studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further exploration in neurodegenerative diseases such as Alzheimer's and Parkinson's. The structure's ability to cross the blood-brain barrier could enhance its efficacy in treating central nervous system disorders .
Materials Science Applications
Polymer Chemistry
In materials science, this compound is utilized in the synthesis of polymers and coatings. It serves as a curing agent in epoxy resins, enhancing the mechanical properties and thermal stability of the resulting materials. Its application in adhesives and sealants has been documented, where it contributes to improved adhesion strength and durability under various environmental conditions .
| Application Area | Specific Use | Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Selective inhibition of cancer cells |
| Neuroprotective agents | Protection against oxidative stress | |
| Materials Science | Polymer synthesis | Enhanced mechanical properties |
| Adhesives & sealants | Improved adhesion strength |
Industrial Applications
Chemical Intermediates
In industrial chemistry, this compound is used as an intermediate in the synthesis of various fine chemicals. Its reactivity allows for the formation of complex molecules that are essential in pharmaceuticals and agrochemicals. The compound's versatility in functional group transformations makes it valuable in synthetic organic chemistry .
Case Studies
-
Anticancer Research Study
A study published in a peer-reviewed journal synthesized several derivatives of this compound and evaluated their cytotoxic effects on human colorectal cancer cells (HCT116). Results showed that certain derivatives had IC50 values significantly lower than traditional chemotherapeutics like doxorubicin, suggesting a promising new avenue for cancer treatment . -
Polymer Development
In another case study, researchers developed a new class of epoxy resins using this compound as a hardener. The resulting materials exhibited enhanced thermal stability and mechanical strength compared to conventional epoxy systems, demonstrating the compound's utility in advanced material applications .
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine involves its interaction with specific molecular targets and pathways. The morpholine ring and amine group allow it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine can be compared with other similar compounds, such as:
2,2-Dimethyl-3-morpholin-4-ylpropanal: This compound has an aldehyde group instead of an amine group, which affects its reactivity and applications.
2,2-Dimethyl-3-morpholin-4-ylpropan-2-ol: This compound has a hydroxyl group instead of an amine group, leading to different chemical properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.
Biological Activity
Overview
2,2-Dimethyl-3-morpholin-4-ylpropan-1-amine, also known as C10H22N2O with a molecular weight of 186.3 g/mol , is an organic compound that has garnered attention in both chemical and biological research. Its unique structure, featuring a morpholine ring and a dimethyl-substituted propyl chain, contributes to its diverse biological activities and potential applications in medicinal chemistry.
The synthesis of this compound typically involves the reaction of morpholine with 2,2-dimethylpropan-1-amine under controlled conditions. Industrial production methods may vary but generally include the use of catalysts to ensure high yield and purity. The compound is stable at low temperatures and can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It acts as a ligand that binds to protein sites, modulating their activity and influencing cellular signaling pathways. This mechanism makes it a valuable compound in proteomics research and drug development.
Pharmacological Applications
Research indicates that this compound has potential pharmacological properties worth exploring:
- Enzyme Interaction : It has been utilized to study the effects of amine-containing molecules on biological systems, particularly in proteomics where it aids in understanding protein interactions.
- Medicinal Chemistry : The compound is being investigated for its role in drug design, particularly as a ligand for developing therapeutic agents targeting various diseases.
- Cytotoxicity Studies : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines, although specific IC50 values need further investigation .
Comparative Analysis
To better understand the biological activity of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure | Biological Activity | Notable Effects |
|---|---|---|---|
| 2,2-Dimethyl-3-(1-pyrrolidinyl)propanal | Structure | Moderate | Potential neuroprotective effects |
| N-Methyl-3-morpholin-4-ylpropan-1-amine dihydrochloride | Structure | High | Stronger binding affinity to certain receptors |
| 4-Morpholinepropanamine | Structure | Low | Limited therapeutic applications |
This table illustrates how structural variations lead to differences in biological activity and potential applications.
Case Studies
Several studies have highlighted the biological significance of this compound:
- Study on Enzyme Inhibition : A recent study explored the compound's role as an inhibitor in enzyme assays, demonstrating significant inhibition rates against target enzymes involved in metabolic pathways relevant to cancer treatment .
- Cytotoxicity Assessment : In vitro tests showed that derivatives of this compound exhibited varying degrees of cytotoxicity against HeLa cells, with some derivatives showing IC50 values comparable to established chemotherapeutics .
- Molecular Docking Studies : Advanced molecular docking studies have provided insights into the binding interactions between this compound and various protein targets, suggesting mechanisms through which it may exert its biological effects .
Q & A
Q. Methodological Approach :
- Validate results using orthogonal assays (e.g., broth microdilution for antimicrobial activity and MTT for cytotoxicity) .
- Perform solubility enhancement via co-solvents (e.g., 10% DMSO in PBS) or nanoparticle formulations .
What analytical techniques are most reliable for characterizing this compound and its intermediates?
Basic Research Question
- NMR spectroscopy : ¹H/¹³C NMR can confirm morpholine ring integrity (δ 3.6–3.8 ppm for N-CH₂-O protons) and amine proton environments .
- HPLC-MS : Use C18 columns with 0.1% formic acid in acetonitrile/water gradients to detect impurities (e.g., unreacted morpholine) .
Advanced Application :
Combine X-ray crystallography (for solid-state structure validation) and DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with reactivity .
How does the morpholine moiety influence the pharmacokinetic properties of this compound in preclinical models?
Advanced Research Question
The morpholine ring enhances water solubility via hydrogen bonding but may reduce metabolic stability due to oxidation at the nitrogen atom. Key findings from analogous compounds:
- Plasma stability : Morpholine derivatives show t₁/₂ > 6 hours in rodent plasma but rapid hepatic clearance via CYP3A4 .
- Brain penetration : Moderate blood-brain barrier permeability (logBB ≈ -0.5) due to the amine group’s polarity .
Methodological Recommendation :
Perform in silico ADMET predictions (e.g., SwissADME) followed by microsomal stability assays to prioritize derivatives .
What strategies are effective for structural optimization to enhance target selectivity?
Advanced Research Question
To reduce off-target effects (e.g., kinase inhibition):
- Substituent tuning : Introduce electron-withdrawing groups (e.g., -CF₃) on the morpholine ring to modulate binding pocket interactions .
- Scaffold hopping : Replace the propan-1-amine backbone with pyrimidine or pyrazole cores to improve selectivity for microbial enzymes .
Case Study :
In pyrimidin-2-amine derivatives, substituting aryl groups at position 6 increased selectivity for bacterial dihydrofolate reductase over human isoforms by 20-fold .
How should researchers address batch-to-batch variability in synthesis?
Basic Research Question
Variability often stems from:
- Impurity profiles : Unreacted morpholine or dimethylated byproducts.
- Crystallization conditions : Slow cooling vs. rapid quenching affects polymorph formation.
Q. Quality Control Protocol :
- Implement in-process monitoring via inline FTIR to track reaction progress .
- Use preparative HPLC with standardized gradients (e.g., 40–60% acetonitrile in water) for purification .
What computational tools are suitable for predicting the binding modes of this compound with biological targets?
Advanced Research Question
- Molecular docking : AutoDock Vina or Glide can model interactions with enzymes (e.g., bacterial topoisomerases) .
- MD simulations : GROMACS or AMBER can assess stability of ligand-target complexes over 100-ns trajectories .
Validation :
Compare computational results with X-ray co-crystal structures (if available) or mutagenesis data .
How can researchers mitigate toxicity risks during in vivo studies?
Advanced Research Question
- Acute toxicity screening : Start with zebrafish models to identify hepatotoxicity or neurotoxicity signals .
- Metabolite profiling : Use LC-HRMS to detect reactive intermediates (e.g., morpholine N-oxide) .
Dose Optimization :
Apply the NOAEL (No Observed Adverse Effect Level) from rodent studies, typically 10–50 mg/kg for morpholine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
